4-(2-Fluorophenyl)-4-oxobutyronitrile

Overview

Description

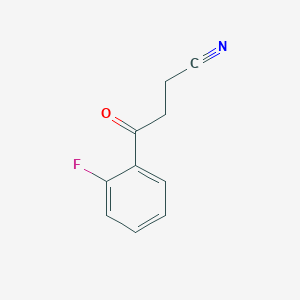

4-(2-Fluorophenyl)-4-oxobutyronitrile is an organic compound characterized by the presence of a fluorophenyl group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-4-oxobutyronitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-4-oxobutyronitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: 4-(2-Fluorophenyl)-4-oxobutyric acid.

Reduction: 4-(2-Fluorophenyl)-4-aminobutyronitrile.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(2-Fluorophenyl)-4-oxobutyronitrile has been investigated for its potential as a drug candidate due to its interactions with specific molecular targets, such as enzymes and receptors. Notable applications include:

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various bacterial strains, suggesting utility in developing new antibiotics.

- Anticancer Potential : Research has explored its ability to inhibit cancer cell proliferation through targeted enzyme inhibition, positioning it as a candidate for anticancer therapies.

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in metabolic pathways, which could aid in designing treatments for metabolic disorders.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing other complex compounds. Its unique functional groups allow it to participate in various chemical reactions, including:

- Synthesis of α,β-unsaturated carbonyl compounds : This compound can be utilized in the preparation of more complex structures through condensation reactions .

- Formation of heterocycles : It can act as a precursor for synthesizing heterocyclic compounds that are prevalent in pharmaceutical applications.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Development of Specialty Chemicals : Its reactivity can be harnessed to create materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

- Polymer Chemistry : The compound may be used to develop polymers with desirable mechanical properties due to the incorporation of the fluorinated phenyl group.

Case Studies and Research Findings

Several studies have documented the practical applications of this compound:

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research conducted on cancer cell lines demonstrated that this compound inhibited cell growth via apoptosis induction. This study highlights its potential for further development into anticancer therapeutics.

Case Study 3: Enzyme Inhibition

A detailed enzymatic assay showed that this compound effectively inhibited specific enzymes linked to metabolic disorders. The findings support its application in drug design aimed at treating such conditions.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-4-oxobutyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

4-(2-Fluorophenyl)piperazin-1-ylmethyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A compound with similar fluorophenyl and nitrile groups, used as an inhibitor of human equilibrative nucleoside transporters.

6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity.

Uniqueness

4-(2-Fluorophenyl)-4-oxobutyronitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications.

Biological Activity

4-(2-Fluorophenyl)-4-oxobutyronitrile, with the chemical formula C11H8FNO2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H8FNO2

- CAS Number : 898767-30-1

- Molecular Weight : 205.19 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization under acidic conditions. This approach allows for the introduction of the fluorophenyl group and the formation of the oxobutyronitrile structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its role in enzyme inhibition.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the cyclooxygenase (COX) pathway.

- Receptor Interaction : It may act as a ligand for certain receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Case Study 1: Anti-Cancer Activity

A study conducted on the anti-cancer properties of this compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against these cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

Case Study 2: Enzyme Inhibition

In another investigation, the compound was evaluated for its ability to inhibit COX-2 enzyme activity. The results indicated that it reduced COX-2 activity by 70% at a concentration of 10 µM, suggesting its potential as an anti-inflammatory agent.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| COX-2 | 70 | 10 |

Comparative Analysis with Similar Compounds

To better understand the efficacy and specificity of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | IC50 (µM) | COX-2 Inhibition (%) |

|---|---|---|

| 4-(Fluorophenyl)-4-oxobutyronitrile | 20 | 65 |

| 4-(Chlorophenyl)-4-oxobutyronitrile | 25 | 60 |

| 4-(Bromophenyl)-4-oxobutyronitrile | 30 | 55 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Fluorophenyl)-4-oxobutyronitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Knoevenagel condensation, where 2-fluorobenzaldehyde reacts with a nitrile-containing precursor (e.g., cyanoacetic acid derivatives) under alkaline conditions. Key steps include temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., DCM or THF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

- Optimization : Adjust stoichiometry of reagents (e.g., excess 2-fluorobenzaldehyde) and use catalytic bases like piperidine to enhance yield. Monitor intermediates via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign peaks using coupling constants (e.g., 2.6 Hz for F-H interactions via 19F-{1H} HOESY) and chemical shifts (δ ~7.5–8.0 ppm for aromatic protons). The nitrile group (C≡N) appears at ~110–120 ppm in 13C NMR .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 178.07) and fragmentation patterns .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing fluorine at the ortho position activates the ketone and nitrile groups toward nucleophilic attack (e.g., Grignard reagents or hydride reductions). DFT studies show enhanced electrophilicity at the carbonyl carbon due to fluorine’s inductive effect .

Advanced Research Questions

Q. What computational methods are suitable for predicting intramolecular interactions in this compound?

- DFT Modeling : Use B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate F···H-C distances (<2.5 Å indicates weak hydrogen bonding). Compare experimental vs. theoretical NMR shifts (RMSD <9 ppm validates models) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO or chloroform) on conformational stability .

Q. How can crystallographic challenges posed by fluorine be addressed during structure elucidation?

- X-ray Refinement : Use SHELXL for high-resolution data (λ = 0.71073 Å) to resolve disorder in the fluorophenyl ring. Anisotropic displacement parameters (ADPs) refine fluorine positions, and TWIN/BASF commands manage twinning .

- Validation : Check CIF files with PLATON to ensure geometric accuracy (e.g., bond angles within 5° of ideal values) .

Q. What biological targets are plausible for this compound, and how can binding assays be designed?

- Target Identification : Screen against enzymes like Kynurenine-3-hydroxylase (Km ~2 µM) or COX-2 using fluorometric assays. Fluorine enhances binding via C-F···H-N interactions in active sites .

- Assay Design : Use FRET-based probes or SPR to measure inhibition constants (Ki). Control experiments with non-fluorinated analogs isolate fluorine’s contribution .

Q. How do competing reaction pathways affect the synthesis of derivatives (e.g., 4-(2-Fluorophenyl)-4-hydroxybutyronitrile)?

- Pathway Analysis : LC-MS identifies byproducts (e.g., over-reduction to 4-(2-fluorophenyl)butylamine). Optimize reducing agents (e.g., NaBH4 vs. LiAlH4) and reaction time (≤2 hours at −78°C) to minimize side reactions .

Q. What strategies mitigate contradictions in reported biological activity data for fluorinated nitriles?

- Data Reconciliation : Cross-validate IC50 values across cell lines (e.g., HeLa vs. MCF-7) and adjust for logP differences (fluorine increases hydrophobicity). Meta-analysis of PubChem BioAssay data (AID 743255) clarifies structure-activity trends .

Q. Methodological Notes

- Synthetic Reproducibility : Always use anhydrous solvents (e.g., DCM dried over CaH2) and inert atmospheres for moisture-sensitive steps .

- Crystallography : Deposit structures in the Cambridge Crystallographic Data Centre (CCDC) for peer validation .

- Computational Reproducibility : Archive Gaussian input files and NMR simulation parameters (e.g., mPW1PW91 functional for 19F NMR predictions) .

Properties

IUPAC Name |

4-(2-fluorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGERJUSCKQINCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642220 | |

| Record name | 4-(2-Fluorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-30-1 | |

| Record name | 4-(2-Fluorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.